Isonicotinamidine
Overview
Description
Isonicotinamidine is a compound with the molecular formula C6H7N3 . It is related to Isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Synthesis Analysis
The biosynthesis of isonicotinamide, a compound related to this compound, has been reported . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .
Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur during a chemical reaction . Specific details about the chemical reactions involving this compound are not available in the retrieved data.
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.8±3.0 kJ/mol, a flash point of 99.4±25.1 °C, and an index of refraction of 1.617 .
Scientific Research Applications
1. Target for Antituberculosis Drugs
Isonicotinamidine, a derivative of isoniazid (INH), plays a significant role in antituberculosis therapy. It targets the inhA gene in Mycobacterium tuberculosis, which is crucial for the bacteria's resistance to INH and ethionamide, another antituberculosis drug. The InhA protein, affected by this compound, shows similarity with the Escherichia coli enzyme EnvM, indicating its involvement in mycolic acid biosynthesis, a key component of the mycobacterial cell wall (Banerjee et al., 1994).
2. Analytical Assay Development
The development of analytical assays for this compound is crucial for its effective application in pharmacology. Studies have explored methods for its assay, particularly focusing on its oxidation by bromine and iodine. These analytical methods are important for accurately determining the concentration of this compound in various forms, including tablets and pure substances (Haugas & Mitchell, 1952).
3. Role in Plant Defense Metabolism
This compound induces defense responses in tobacco cells, suggesting its role in plant defense metabolism. It modulates the activity of phenylalanine ammonia-lyase and leads to the accumulation of phenolics and sesquiterpenoids, which are vital for plant defense. This indicates that this compound can act as a modulator in coordinating defense responses in plants (Louw & Dubery, 2000).
4. Understanding Metabolic By-products
Understanding the metabolic by-products of this compound therapy is crucial for evaluating its safety and effectiveness. Studies have identified novel metabolites like 4-isonicotinoylnicotinamide, formed by M. tuberculosis strains and in animal models treated with INH. These findings provide insights into the degradation pathways of oxidized INH-NAD adducts, contributing to our understanding of host INH activation (Mahapatra et al., 2012).
Mechanism of Action
Target of Action
Isonicotinamidine, also known as Isoniazid, is primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . This compound, being an isomer of nicotinamide , likely follows similar biochemical pathways.
Pharmacokinetics
It is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
The antimicrobial activity of this compound is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . This compound also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Action Environment
Given its solubility in various solvents , it can be inferred that it may be stable in various environmental conditions
Properties
IUPAC Name |
pyridine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328297 | |
Record name | ISONICOTINAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33278-46-5 | |
Record name | ISONICOTINAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of isonicotinamidine?
A: this compound acts as an inhibitor of cAMP-dependent protein kinase A (PKA) []. This enzyme plays a crucial role in various cellular processes, making its inhibition relevant for potential therapeutic applications.
Q2: How does this compound interact with its target protein?
A: While the exact binding mode is not described in the provided abstracts, a study utilized X-ray crystallography to determine the crystal structure of this compound complexed with cAMP-dependent protein kinase A (CHO PKA) []. This structural information provides insights into the interaction between the compound and its target, paving the way for understanding its inhibitory mechanism.
Q3: Has this compound been explored as a building block for synthesizing other bioactive compounds?
A: Yes, this compound serves as a starting material for synthesizing pyrimidine derivatives []. Researchers have utilized it in the synthesis of methoxypyridine, which was subsequently demethylated to obtain pyrimidinol []. This highlights the versatility of this compound as a building block in organic synthesis.
Q4: Are there other research areas where this compound plays a role?
A: While the provided abstracts primarily focus on its biological activity and use in synthesis, the application of this compound extends to the development of pyrazole and oxadiazole derivatives [, ]. These heterocyclic compounds are known for their diverse pharmacological activities, suggesting potential applications in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.